molecular formula C22H22O12 B1251756 Putorinoside A

Putorinoside A

Cat. No. B1251756
M. Wt: 478.4 g/mol
InChI Key: AYCSBOMTBKSKIG-RMUZFFFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Putorinoside A is a natural product found in Plocama calabrica with data available.

Scientific Research Applications

Identification and Composition

Putorinoside A, a lucidin type anthraquinone glycoside, was isolated from Putoria calabrica. This compound, along with its counterpart, putorinoside B, represents a unique anthraquinone glycoside structure identified through spectroscopic data analysis (Çalış, Taşdemir, Ireland, & Sticher, 2002).

Broader Context in Medicinal Chemistry

While specific studies on putorinoside A are limited, it is part of a broader context where natural products, including various bioactive natural compounds, are investigated for their chemotherapeutic potential. This includes a medicinal chemistry approach combining chemistry and biology to discover and design new agents (Lee, 2010).

Applications in Fluorinated Molecule Research

Research in fluorinated molecules, which includes fluorinated nucleosides, has significant implications in medicine and materials science. Fluorine's integration into organic structures is a strategy for altering molecular properties, and fluorinated compounds have found applications in various biomedical fields, including drug screening and medical imaging (Chen, Viel, Ziarelli, & Peng, 2013).

Emerging Applications in Bioengineering

Recent advancements have also been made in bioengineering, where synthetic gene circuits for organofluorine biosynthesis have been developed. This approach utilizes the biochemical reactions needed for in vivo biofluorination, indicating a potential area where compounds like putorinoside A could play a role in expanding the chemical landscape of cell factories (Calero et al., 2020).

properties

Product Name

Putorinoside A

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

5,6-dihydroxy-2-(hydroxymethyl)-1-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C22H22O12/c1-32-21-9(5-23)11(33-22-20(31)19(30)18(29)12(6-24)34-22)4-8-14(21)15(26)7-2-3-10(25)17(28)13(7)16(8)27/h2-4,12,18-20,22-25,28-31H,5-6H2,1H3/t12-,18-,19+,20-,22-/m1/s1

InChI Key

AYCSBOMTBKSKIG-RMUZFFFSSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC(=C4O)O

Canonical SMILES

COC1=C2C(=CC(=C1CO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC(=C4O)O

synonyms

putorinoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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